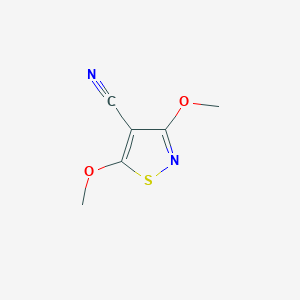
3,5-Dimethoxyisothiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isothiazole derivatives, including compounds similar to 3,5-dimethoxyisothiazole-4-carbonitrile, often involves the reaction of amino-thiazoles with electrophilic reagents or through coupling reactions. For example, the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles has been demonstrated to synthesize haloisothiazole-carbonitriles, showcasing a method that could potentially be adapted for the synthesis of 3,5-dimethoxy derivatives (Ioannidou & Koutentis, 2011).
Molecular Structure Analysis
The molecular structure of isothiazole derivatives is confirmed using spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy, in addition to X-ray crystallography. These methods provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the molecules. For instance, a comprehensive analysis including DFT calculations and spectroscopic studies offers insights into the stability and electronic characteristics of the molecules (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties
Isothiazole derivatives undergo various chemical reactions, demonstrating their versatility as chemical intermediates. Reactions include nucleophilic substitution, electrophilic addition, and coupling reactions, which can be manipulated to introduce different functional groups or to construct more complex molecular architectures. Studies on the nitrogen and carbon nucleophilicities of amino-thiazoles reveal their reactivity towards electrophilic reagents, illustrating the chemical behavior of these compounds (Forlani et al., 2006).
Physical Properties Analysis
The physical properties of isothiazole derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure, particularly the nature and position of substituents on the isothiazole ring. These properties are essential for determining the conditions under which these compounds can be handled and used in chemical syntheses.
Chemical Properties Analysis
The chemical properties of isothiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for their application in organic synthesis. The presence of electron-donating or electron-withdrawing groups on the isothiazole ring significantly affects these properties, influencing the outcome of chemical reactions.
For more comprehensive insights and research references on isothiazole derivatives, including synthesis methods, molecular structure analysis, and their chemical and physical properties, visit consensus.app.
科学的研究の応用
Regioselective Hydrodehalogenation
A study by Ioannidou and Koutentis (2011) explored the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles. This process is crucial for synthesizing specific halogenated compounds, which have various applications in chemical synthesis (Ioannidou & Koutentis, 2011).
Suzuki Coupling
Christoforou, Koutentis, and Rees (2003) conducted a study on the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. This reaction is a method for forming carbon-carbon bonds, a fundamental process in organic synthesis (Christoforou, Koutentis, & Rees, 2003).
Synthesis and Antitumor Activity
Research by Đukić et al. (2020) on ruthenium(II) complexes using different substituted isothiazole ligands demonstrated potential for antitumor activity. This research highlights the application of 3,5-Dimethoxyisothiazole-4-carbonitrile derivatives in medicinal chemistry (Đukić et al., 2020).
Anticancer Evaluation
A study by Kachaeva et al. (2018) involved the synthesis of compounds related to 3,5-Dimethoxyisothiazole-4-carbonitrile and their evaluation for anticancer activity. This study contributes to the development of new anticancer drugs (Kachaeva et al., 2018).
Conversion into 3-Aminoindole-2-Carbonitriles
Michaelidou and Koutentis (2009) explored the conversion of certain benzonitriles into 3-aminoindole-2-carbonitriles. Such transformations are important in creating compounds used in pharmaceuticals and agrochemicals (Michaelidou & Koutentis, 2009).
特性
IUPAC Name |
3,5-dimethoxy-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCJUJNQXUXUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NS1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)
![1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2484707.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)

![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)



![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)



![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)
